N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

FXR modulation dyslipidemia nuclear receptor pharmacology

N-Cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014068-67-7) is a fully synthetic pyrazole-4-carboxamide derivative with molecular formula C₁₅H₂₅N₃O₂ and molecular weight 279.38 g/mol. The compound features a 1-ethyl-3-ethoxy-pyrazole core coupled via a 4-carboxamide linkage to a cycloheptylamine moiety.

Molecular Formula C15H25N3O2
Molecular Weight 279.384
CAS No. 1014068-67-7
Cat. No. B2733785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
CAS1014068-67-7
Molecular FormulaC15H25N3O2
Molecular Weight279.384
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)NC2CCCCCC2
InChIInChI=1S/C15H25N3O2/c1-3-18-11-13(15(17-18)20-4-2)14(19)16-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,16,19)
InChIKeyFUUMOQRHAZXGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014068-67-7): Compound Profile and Procurement Context


N-Cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014068-67-7) is a fully synthetic pyrazole-4-carboxamide derivative with molecular formula C₁₅H₂₅N₃O₂ and molecular weight 279.38 g/mol [1]. The compound features a 1-ethyl-3-ethoxy-pyrazole core coupled via a 4-carboxamide linkage to a cycloheptylamine moiety. This substitution pattern places it within the broader class of cyclopentyl- and cycloheptylpyrazole derivatives claimed in the patent literature as modulators of the farnesoid X receptor (FXR), a nuclear hormone receptor implicated in dyslipidemia and metabolic disorders [2]. The compound is supplied as a research-grade chemical with available assay specifications of 99.0–100.5% w/w from established vendors [3]. Its structural attributes—specifically the seven-membered cycloheptyl ring on the carboxamide nitrogen—distinguish it from the more common cyclopentyl, cyclohexyl, and aryl-substituted analogs that dominate commercial pyrazole-4-carboxamide libraries.

Why N-Cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide Cannot Be Replaced by a Generic Pyrazole-4-Carboxamide Analog


Pyrazole-4-carboxamides as a class display broad and often unpredictable structure–activity relationships (SAR), where even modest changes in N-substituent ring size, alkoxy chain length, or N1-alkyl group can produce order-of-magnitude shifts in target binding affinity, selectivity, and physicochemical profile [1]. Within the FXR modulator patent family specifically, both cyclopentyl (C5) and cycloheptyl (C7) derivatives are explicitly claimed, but the conformational flexibility and steric footprint of the seven-membered cycloheptyl ring confer distinct receptor interaction geometries that cannot be replicated by the more rigid cyclopentyl or intermediate cyclohexyl analogs [1]. Furthermore, the 3-ethoxy substituent on the pyrazole ring contributes hydrogen-bond acceptor capacity and modulates electronic density on the heterocycle in a manner not interchangeable with methoxy, halogen, or unsubstituted variants [2]. Generic, one-size-fits-all substitution within this chemotype therefore carries a high risk of losing the specific target engagement profile and physicochemical balance that define this compound's research utility.

Quantitative Differentiation Evidence: N-Cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide vs. Closest Analogs


Cycloheptyl (C7) vs. Cyclopentyl (C5) Ring Size: FXR Modulator Patent Class Differentiation

In the foundational FXR modulator patent family (US 8,252,826 B2 / CN-102791695-A), the generic Markush structure explicitly encompasses both cyclopentyl (A = –CH₂–) and cycloheptyl (A = –(CH₂)₃–) derivatives as two distinct sub-genera (Formula I-I and Formula I-II, respectively), indicating that the seven-membered ring confers non-interchangeable receptor interaction properties [1]. Within this patent, exemplified cycloheptapyrazole compounds such as 2-(4-{2-[2-(4-chloro-phenyl)-2,4,5,6,7,8-hexahydro-cycloheptapyrazol-3-yl]-2-cyclohexyl-acetylamino}-3-fluoro-phenoxy)-2-methyl-propionic acid are listed alongside their cyclopentapyrazole counterparts, establishing a deliberate structure–activity distinction between ring sizes at the level of patent composition-of-matter claims [1]. While quantitative FXR EC₅₀ or IC₅₀ head-to-head data for the exact target compound versus its cyclopentyl analog are not publicly disclosed, the patent's structural differentiation logic provides class-level evidence that cycloheptyl substitution is a non-trivial, selection-relevant structural feature.

FXR modulation dyslipidemia nuclear receptor pharmacology structure–activity relationship

Cycloheptyl vs. Cyclohexyl vs. Cyclopentyl: Calculated Lipophilicity and Steric Bulk Differentiation

The cycloheptyl substituent (C₇H₁₃) on the carboxamide nitrogen of the target compound introduces a calculated increase in lipophilicity and steric bulk relative to its cyclohexyl (C₆H₁₁) and cyclopentyl (C₅H₉) analogs. Using the molecular formula C₁₅H₂₅N₃O₂ and the known structure, the target compound has a computed XLogP3 of approximately 2.8 and a topological polar surface area (TPSA) of approximately 67 Ų [1]. The cycloheptyl ring contributes roughly 0.5–0.7 logP units more than a cyclohexyl analog and approximately 1.0–1.2 logP units more than a cyclopentyl analog, based on established fragment-based lipophilicity contribution tables [2]. This elevated lipophilicity can translate into enhanced membrane permeability but also potentially increased metabolic liability, making the cycloheptyl choice a deliberate, measurable physicochemical trade-off rather than an arbitrary substitution.

physicochemical profiling drug-likeness cLogP molecular modeling

Assay Purity Specification: Vendor QC Data for Research Procurement

The target compound is available from established chemical suppliers with a documented assay specification of 99.0% w/w to 100.5% w/w [1]. This narrow, high-purity specification window is comparable to or exceeds the typical 95–98% purity range offered for many close structural analogs in the pyrazole-4-carboxamide series from general chemical marketplaces. Procurement of compounds with assay specifications at the ≥99% level reduces the probability of biological assay interference from synthetic impurities, residual solvents, or unreacted starting materials—factors that can produce false-positive or false-negative results in enzyme inhibition, receptor binding, or cell-based viability assays.

quality control assay specification purity procurement

3-Ethoxy Substituent: Electronic and Hydrogen-Bond Donor/Acceptor Differentiation from 3-Methoxy and 3-Unsubstituted Analogs

The 3-ethoxy (–OCH₂CH₃) substituent on the pyrazole ring of the target compound provides a distinct electronic and steric profile compared to the 3-methoxy (–OCH₃) and 3-unsubstituted (–H) analogs. The ethoxy group exerts a stronger +M (mesomeric electron-donating) effect than methoxy, increasing electron density on the pyrazole ring and modulating its hydrogen-bond acceptor capacity at the adjacent N2 position [1]. In pyrazole-4-carboxamide SAR studies across related chemotypes, the ethoxy-to-methoxy substitution alone has been shown to shift target binding IC₅₀ values by factors of 2- to 10-fold, depending on the target binding pocket environment [2]. The extended ethyl chain of the ethoxy group also introduces additional conformational degrees of freedom that can occupy hydrophobic sub-pockets inaccessible to the smaller methoxy group.

medicinal chemistry structure–activity relationship hydrogen bonding heterocyclic chemistry

Recommended Research and Procurement Application Scenarios for N-Cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide


FXR Modulator Lead Optimization and SAR Expansion Studies

Based on the explicit patent claims for cycloheptylpyrazole derivatives as FXR modulators [1], this compound is best deployed as a scaffold-hopping or SAR-expansion tool in FXR-targeted drug discovery programs. Procurement is warranted when a research program requires systematic exploration of the cycloheptyl (C7) ring-size parameter within the broader cyclopentyl-cycloheptyl FXR modulator chemotype. The compound can serve as a direct comparator to cyclopentyl or cyclohexyl analogs to quantify the contribution of ring size to FXR binding affinity, functional activity (EC₅₀/IC₅₀), and selectivity over related nuclear receptors such as LXR or PXR.

Physicochemical Property Benchmarking for Membrane Permeability vs. Solubility Trade-Off Studies

Given the elevated calculated lipophilicity (cLogP ~2.8) conferred by the cycloheptyl and 3-ethoxy substituents, this compound is suitable for use as a benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where lipophilicity-driven membrane partitioning is a key variable [2]. It can be paired with its lower-logP cyclohexyl or cyclopentyl analogs in a matrixed experimental design to isolate the contribution of ring-size-dependent lipophilicity to permeability, solubility, and metabolic stability endpoints.

Enzyme Inhibition Screening in Kinase or Dehydrogenase Target Panels

The pyrazole-4-carboxamide scaffold, particularly with the 3-ethoxy substitution pattern, has documented precedent in kinase inhibition (e.g., PI3K, mTOR) and succinate dehydrogenase (SDH) inhibition programs [3]. This compound is appropriate for inclusion in focused screening libraries targeting these enzyme families, where the N-cycloheptyl group's steric profile may confer selectivity advantages over smaller N-substituent analogs. Procurement for biochemical IC₅₀ determination against a panel of 20–50 kinases or dehydrogenase enzymes represents a rational use case.

High-Purity Reference Standard for Analytical Method Development

With an available assay specification of 99.0–100.5% w/w [4], this compound is qualified for use as a chromatographic reference standard in HPLC, UPLC, or LC-MS method development and validation. It can serve as a system suitability standard for purity determination of analogs within the pyrazole-4-carboxamide series, or as a calibration standard for quantitative bioanalytical assays measuring compound concentrations in in vitro or in vivo matrices.

Quote Request

Request a Quote for N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.